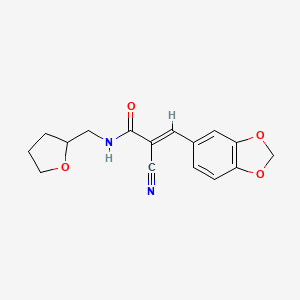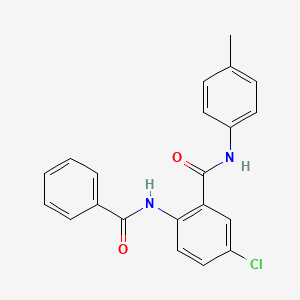![molecular formula C25H18ClNO5 B11670228 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate](/img/structure/B11670228.png)
2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring, a phenyl group, and a chlorobenzoate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-4-{[5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino]-methyl}-phenyl-4-methoxybenzoate
- 2-ethoxy-4-{[5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino]-methyl}-phenyl-4-chlorobenzoate
Uniqueness
What sets 2-ethoxy-4-{[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}phenyl 2-chlorobenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H18ClNO5 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H18ClNO5/c1-2-30-22-15-16(12-13-21(22)31-24(28)18-10-6-7-11-20(18)26)14-19-23(27-32-25(19)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b19-14+ |
Clave InChI |
UZWZLUFZZFXZOG-XMHGGMMESA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11670148.png)
![[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11670151.png)

![N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11670164.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670179.png)
![ethyl 4-(4-bromophenyl)-2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate](/img/structure/B11670182.png)
![6-Amino-3-methyl-1-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670183.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670190.png)

![6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one](/img/structure/B11670205.png)
![5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670213.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11670214.png)
![((5E)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11670219.png)
